![molecular formula C12H17NO4S B5779392 ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5779392.png)
ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EET and is synthesized through a specific method that involves the use of various reagents.
Wirkmechanismus
The mechanism of action of EET is not fully understood. However, studies have shown that it acts as an inhibitor of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. EET has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects
EET has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that EET inhibits the growth of certain cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that EET exhibits anti-inflammatory and analgesic effects. It has also been shown to reduce the severity of certain neurological disorders such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
EET has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under certain conditions, making it suitable for long-term storage. However, EET has certain limitations for lab experiments. It is highly reactive and can easily degrade under certain conditions, making it difficult to handle. It is also relatively expensive, making it less accessible for some research groups.
Zukünftige Richtungen
There are several future directions for the research on EET. One direction is to further explore its potential applications in medicine, particularly in the treatment of cancer and neurological disorders. Another direction is to investigate its potential use as a pesticide and its impact on the environment. Additionally, research can be conducted to optimize the synthesis method of EET and to develop more efficient and cost-effective methods for its production.
Conclusion
In conclusion, EET is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of EET involves a specific method that utilizes various reagents. EET has been extensively studied for its potential applications in medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it has been shown to exhibit anti-inflammatory and anti-cancer properties. EET has several advantages for lab experiments, but also has certain limitations. There are several future directions for the research on EET, which can further expand our understanding of its potential applications.
Synthesemethoden
The synthesis of EET involves the reaction of 4-ethyl-2-amino-5-methylthiophene-3-carboxylic acid with ethyl chloroformate and methanol. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization to obtain pure EET.
Wissenschaftliche Forschungsanwendungen
EET has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, EET has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, EET has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In material science, EET has been studied for its potential use as a precursor for the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
ethyl 4-ethyl-2-(methoxycarbonylamino)-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-5-8-7(3)18-10(13-12(15)16-4)9(8)11(14)17-6-2/h5-6H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWSYLBWSANJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methylthiophene-3-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.